Isotretinoin

Nuclear Receptor Pharmacology Retinoid Signaling Mechanism of Action

Isotretinoin EP Impurity F (11-cis-retinoic acid, CAS 68070-35-9) is the pharmacopeial reference standard for tretinoin/isotretinoin impurity profiling. As the 11-cis stereoisomer differentiated from isotretinoin (13-cis; CAS 4759-48-2), it is essential for HPLC method validation, ANDA submission impurity profiling, and system suitability testing per USP/EP monographs. Critically light-, air-, and heat-sensitive; ships on dry ice; requires storage at -20°C under inert gas. Specify ≥98% purity with ≤1.0% tretinoin isomer limit for regulatory-compliant analytical workflows.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 68070-35-9
Cat. No. B022099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotretinoin
CAS68070-35-9
Synonyms11-cis-Retinoic Acid;  Isotretinoin EP Impurity F
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)
InChIKeySHGAZHPCJJPHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
In water, 0.126 mg/L at 25 °C (est)
Insoluble in water
Sparingly soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Isotretinoin (13-cis-Retinoic Acid) CAS 4759-48-2: Procurement Specifications and Physicochemical Profile for Research and Formulation


Isotretinoin (13-cis-retinoic acid; CAS 4759-48-2) is a first-generation synthetic retinoid and the 13-cis stereoisomer of tretinoin (all-trans-retinoic acid). As an orange-yellow crystalline powder with a molecular weight of 300.44 g/mol and melting point of 172–175 °C, it is practically insoluble in water but soluble in methylene chloride and slightly soluble in ethanol . The compound is characterized by a predicted pKa of 4.76 and UV absorption maximum at 354 nm in ethanol . Critically, isotretinoin is highly sensitive to air, heat, and light, especially in solution, requiring storage under inert gas at -20 °C and use of low-actinic glassware during analytical procedures [1]. USP monograph specifications require not less than 98.0% and not more than 102.0% purity, with the tretinoin isomer impurity limited to not more than 1.0% [2].

Why Isotretinoin Cannot Be Interchanged with Tretinoin, Alitretinoin, or Acitretin in Research and Clinical Applications


Despite sharing a common retinoid backbone, isotretinoin exhibits profound and quantifiable differences in receptor pharmacology, pharmacokinetics, and clinical indication profiles relative to its closest structural analogs. Isotretinoin (13-cis) does not bind to nuclear retinoic acid receptors (RARs) or retinoid X receptors (RXRs) with significant affinity, in stark contrast to tretinoin (all-trans) which is a high-affinity RAR agonist (IC50 = 14 nM for RARα/β/γ) and alitretinoin (9-cis) which is a pan-agonist for both RARs and RXRs [1]. This fundamental difference in receptor engagement underpins distinct downstream biological effects, including isotretinoin's unique ability to induce sebocyte apoptosis and dramatically reduce sebum production—a property not shared to the same degree by tretinoin or alitretinoin [2]. Furthermore, isotretinoin's terminal elimination half-life (up to 20 hours) differs markedly from acitretin (48 hours) and etretinate (120 days), directly impacting clinical washout periods and teratogenicity risk management protocols [3]. Generic substitution among these agents is therefore scientifically unsound and clinically contraindicated, as each retinoid occupies a distinct therapeutic niche supported by divergent receptor pharmacology and pharmacokinetic behavior.

Isotretinoin Comparative Evidence: Quantified Differentiation from Tretinoin, Alitretinoin, and Alternative Formulations


Receptor Binding Affinity: Isotretinoin Exhibits Negligible RAR/RXR Binding Versus High-Affinity Tretinoin and Pan-Agonist Alitretinoin

In direct receptor binding studies, isotretinoin (13-cis-retinoic acid) does not bind to nuclear retinoic acid receptors (RARs) or retinoid X receptors (RXRs) with significant affinity, whereas tretinoin (all-trans-retinoic acid) binds to RAR-α, β, and γ with high affinity and alitretinoin (9-cis-retinoic acid) binds to both RAR and RXR subtypes with high affinity [1]. Quantitative data show that tretinoin inhibits RARα/β/γ with an IC50 of 14 nM . This represents a fundamental pharmacological divergence that cannot be explained by simple stereoisomerism alone, as the 13-cis configuration confers a conformation incompatible with the ligand-binding pockets of these nuclear receptors [1].

Nuclear Receptor Pharmacology Retinoid Signaling Mechanism of Action

Pharmacokinetic Differentiation: Fasted-State Bioavailability of Isotretinoin-Lidose Formulation Is 1.69-Fold Higher Than Innovator Formulation

In a randomized, 4-treatment, crossover pharmacokinetic study comparing isotretinoin-Lidose formulation with the innovator isotretinoin formulation, both formulations were bioequivalent under fed conditions [1]. However, under fasting conditions, a marked difference emerged: mean plasma levels of the isotretinoin-Lidose formulation reached 66.8% of that observed with a fatty meal, whereas the innovator isotretinoin formulation only reached 39.6% of the fed-state exposure [1]. Consequently, the isotretinoin-Lidose formulation delivered approximately twice as much isotretinoin and its active metabolite 4-oxo-isotretinoin when administered after an overnight fast [1][2].

Bioavailability Formulation Science Pharmacokinetics

Analytical Specification: USP Monograph Limits Tretinoin Impurity to ≤1.0% in Isotretinoin—A Critical QC Differentiator

The United States Pharmacopeia (USP) monograph for Isotretinoin specifies a strict limit on tretinoin (all-trans-retinoic acid) content: not more than 1.0% [1]. This specification is critical because isotretinoin and tretinoin are stereoisomers that can interconvert under certain conditions (e.g., light exposure, heat), and their chromatographic separation requires carefully optimized HPLC conditions [2]. A validated reversed-phase HPLC method for related substances determination in isotretinoin demonstrated linear ranges for tretinoin of 0.01707–22.76 μg·mL⁻¹ (r=0.9996) with a limit of detection (LOD) of 5.50 ng·mL⁻¹ and limit of quantitation (LOQ) of 17.00 ng·mL⁻¹, and average recovery of 101.03% with RSD of 1.5% [3].

Quality Control Impurity Profiling Analytical Chemistry

Clinical Efficacy in Acne Vulgaris: Oral Isotretinoin Achieves 48.4% Relative Lesion Reduction Versus Topical Retinoid Combinations (38.2%)

A network meta-analysis evaluating the comparative efficacy of acne treatments found that oral isotretinoin was the most effective single agent for decreasing the number of acne lesions, achieving a relative reduction of 48.4% [1]. This compares favorably to combination therapy consisting of an oral antibiotic, topical retinoid, and benzoyl peroxide, which achieved a relative reduction of 38.2% [1]. In head-to-head topical studies, isotretinoin 0.05% gel and tretinoin 0.05% cream showed similar efficacy in reducing inflammatory lesions, with neither treatment demonstrating statistically significant superiority over the other in a 12-week double-blind trial [2].

Acne Vulgaris Clinical Efficacy Dermatology

Metabolite Profile Distinction: 4-Oxo-Isotretinoin Circulates at Concentrations Exceeding Parent Drug by Several-Fold

In patients receiving isotretinoin therapy, the major metabolite 4-oxo-13-cis-retinoic acid (4-oxo-isotretinoin) circulates at concentrations of 4.7–5.4 μM, exceeding those of the parent isotretinoin compound by several-fold, making it the predominant circulating species [1]. This metabolite is pharmacologically active and contributes to both therapeutic efficacy and teratogenic risk [2]. Steady-state pharmacokinetic studies in 16 adult acne patients receiving doses ranging from 0.47 to 1.7 mg/kg daily confirmed this metabolite accumulation pattern [3].

Drug Metabolism Pharmacokinetics Metabolite Profiling

Therapeutic Indication Divergence: Isotretinoin Not Routinely Recommended for Psoriasis Due to Lower Efficacy Versus Acitretin

In the treatment of psoriasis and disorders of keratinization, isotretinoin plays a less important role compared to acitretin [1]. Psoriasis therapy is usually based on etretinate or acitretin; isotretinoin is not routinely recommended for treatment due to lower therapeutic efficacy [2]. In contrast, acitretin monotherapy is extremely effective in pustular psoriasis, very effective in psoriatic erythroderma, and moderately effective in plaque psoriasis [2]. This differentiation is reflected in clinical practice guidelines and prescribing patterns [1].

Psoriasis Keratinization Disorders Therapeutic Differentiation

Optimal Research and Industrial Use Cases for Isotretinoin Based on Quantified Differentiation Evidence


Acne Vulgaris Clinical Trials: Use Oral Isotretinoin as the Active Comparator Arm for Superior Efficacy Benchmarking

For randomized controlled trials evaluating novel acne therapeutics, oral isotretinoin should be selected as the active comparator or gold-standard reference arm based on its quantified 48.4% relative lesion reduction—the highest efficacy observed among all acne interventions in network meta-analyses, exceeding the 38.2% reduction achieved by triple-combination therapy (oral antibiotic + topical retinoid + benzoyl peroxide) [1]. This established efficacy benchmark enables robust sample size calculations and provides a clinically meaningful comparator against which novel agents can be assessed. Given the availability of multiple isotretinoin formulations (Lidose, micronized) with differing fasted-state bioavailability profiles, procurement should specify the exact formulation intended for the trial to ensure pharmacokinetic consistency [2].

Analytical Method Development and QC Release Testing: Source USP-Grade Isotretinoin with ≤1.0% Tretinoin Impurity Certification

In pharmaceutical quality control laboratories developing or validating HPLC methods for isotretinoin assay and impurity profiling, procurement of isotretinoin reference standard material certified to meet the USP monograph limit of not more than 1.0% tretinoin is non-negotiable [1]. Validated methods demonstrate that tretinoin can be quantified with a limit of detection of 5.50 ng·mL⁻¹ and limit of quantitation of 17.00 ng·mL⁻¹ using reversed-phase HPLC with UV detection at 355 nm [2]. Material failing to meet this specification will compromise system suitability, produce inaccurate impurity profiles, and risk regulatory non-compliance in ANDA submissions. Additionally, the compound's extreme sensitivity to light, air, and heat necessitates strict adherence to storage at -20 °C under inert gas and use of low-actinic glassware during all analytical procedures [3].

Bioanalytical Pharmacokinetic Studies: Include 4-Oxo-Isotretinoin Reference Standard for Comprehensive Metabolite Quantification

For any LC-MS/MS method intended to quantify isotretinoin in human plasma, the major metabolite 4-oxo-isotretinoin must be included as a key analyte, as it circulates at steady-state concentrations of 4.7–5.4 μM, exceeding parent isotretinoin levels by several-fold [1]. Procurement should therefore include certified reference standards for both isotretinoin and 4-oxo-isotretinoin, along with appropriate stable isotope-labeled internal standards (e.g., d4- or d5-labeled retinoic acid) to control for matrix effects and ionization variability in electrospray ionization mass spectrometry [2]. Methods validated with this comprehensive analyte panel support clinical pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments for generic isotretinoin formulations [3].

Formulation Development for Improved Oral Bioavailability: Evaluate Lidose or Micronized Technologies Against Conventional Isotretinoin

In pharmaceutical development programs seeking to optimize isotretinoin oral absorption, the Lidose formulation technology provides a validated benchmark: it achieves 66.8% of fed-state bioavailability under fasting conditions, compared to only 39.6% for the innovator formulation, effectively doubling fasted-state systemic exposure to both parent drug and 4-oxo-isotretinoin [1]. This quantified differentiation—established through randomized, crossover pharmacokinetic studies—should inform the design of bioequivalence studies and the selection of reference listed drug (RLD) for ANDA submissions. More recent micronized isotretinoin formulations have demonstrated ~2-fold higher fasted-state bioavailability compared to Lidose formulations at 40 mg doses, indicating an evolving formulation landscape that requires careful comparator selection in development programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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